![molecular formula C9H14N2O B2588899 [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol CAS No. 2243509-30-8](/img/structure/B2588899.png)
[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol” is a chemical compound with the molecular weight of 166.22 . It is an oil at room temperature .
Synthesis Analysis
Pyrazole derivatives, such as “[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol”, have been synthesized for various purposes . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis
The InChI code for “[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol” is1S/C9H14N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-6,8,12H,1-4,7H2 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
“[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis of Pyrazole Derivatives
A study by Alizadeh, Moafi, and Zhu (2015) details a regioselective procedure for synthesizing 1H-pyrazol-5-yl derivatives via a 1,3-dipolar cycloaddition reaction. This method demonstrates the utility of pyrazole derivatives in creating complex molecular structures with potential applications across various fields of chemistry (Alizadeh, Moafi, & Zhu, 2015).
Synthesis of 4-Indazolyl-1,3,4-trisubstituted Pyrazole Derivatives
Research by Hote and Lokhande (2014) focuses on synthesizing novel pyrazole derivatives, showcasing the compound's role in creating new molecules with potential for further chemical exploration (Hote & Lokhande, 2014).
Metal-catalyzed Synthesis
Messerle and Vuong (2007) developed an efficient method for the synthesis of O,O-acetals through metal-catalyzed double hydroalkoxylation of alkynes, highlighting the catalytic capabilities of pyrazole-derived ligands in facilitating complex chemical reactions (Messerle & Vuong, 2007).
Coordination Polymers and Magnetic Properties
Liu, Zhang, and Zhu (2009) investigated the coordination of methanol and ethanol molecules in the construction of 1D coordination polymers, revealing the influence of solvent choice on the magnetic properties of the resulting materials. This study underscores the potential of pyrazole derivatives in material science, particularly in designing materials with unique magnetic behaviors (Liu, Zhang, & Zhu, 2009).
Eco-friendly Synthesis of Methanol
A study by Ribeiro, Martins, and Pombeiro (2017) on the eco-friendly synthesis of methanol from carbon dioxide using a C-scorpionate iron(II) catalyst demonstrates the role of pyrazole derivatives in catalyzing environmentally significant reactions. This research highlights the potential of pyrazole-based catalysts in contributing to sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).
Eigenschaften
IUPAC Name |
[1-(1H-pyrazol-5-yl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQNZKKLQMVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


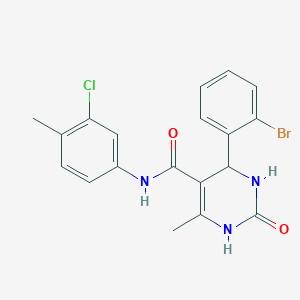
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)
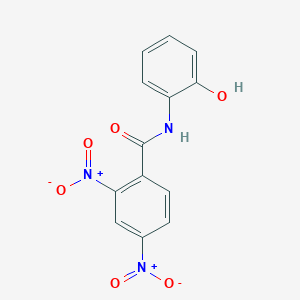
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
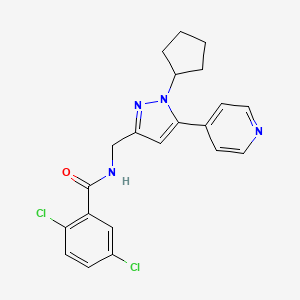
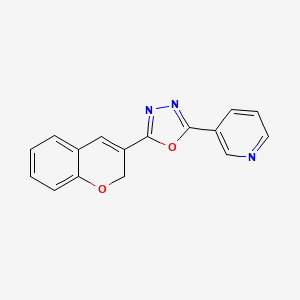

![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)
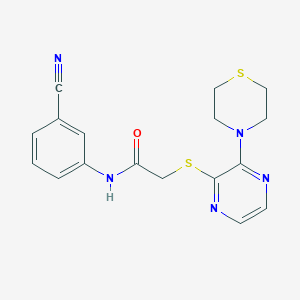
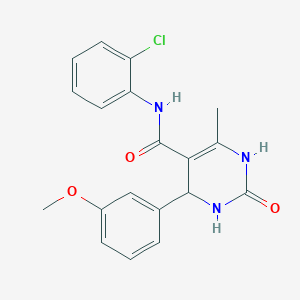
![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)
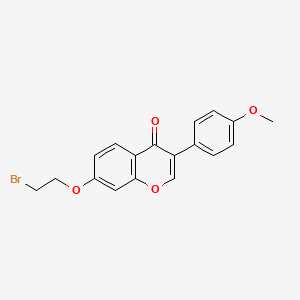
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)